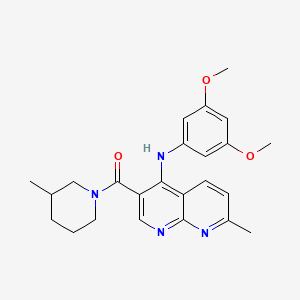
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermally Stable Polyamides
A new naphthalene-ring containing diamine was synthesized and used to prepare a series of novel polyamides that demonstrated good solubility in amide-type solvents and exhibited inherent viscosities. These polyamides showed glass transition temperatures between 131–187°C and were stable up to 190°C, with a 10% weight loss temperature ranging from 350–418°C in the air atmosphere, indicating their potential application in the creation of thermally stable polymeric materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Crystal Structure and Molecular Interactions
The crystal structure of a naphthalene derivative was analyzed, revealing intermolecular hydrogen bonds and π-π stacking interactions. These findings are critical for understanding the molecular interactions and designing compounds with desired properties for material science and pharmaceutical applications (Nishijima et al., 2010).
Synthesis and Characterization of Bromophenol Derivatives
Research on the synthesis and characterization of bromophenol derivatives from dimethoxyphenyl methanone compounds has led to insights into selective O-demethylation during bromination. These findings contribute to the understanding of chemical reactions and compound synthesis, which can be applied in developing novel chemical entities (Çetinkaya et al., 2011).
Anticancer Activity
Naphthalene derivatives have been discovered as potent inducers of apoptosis, demonstrating significant potential in cancer treatment. These compounds can arrest cancer cells in specific phases and inhibit critical cellular functions, making them valuable for pharmacological research and therapy development (Jiang et al., 2008).
Novel Pyrazole Derivatives
Research into pyrazole derivatives with naphthalene moieties has shown promise in antimicrobial and anticancer applications. These compounds have demonstrated higher activity than reference drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photophysical and Electroluminescent Properties
A study on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands highlighted their potential in organic light-emitting diodes (OLEDs). These findings contribute to the development of efficient red-emitting materials for OLED applications (Kang et al., 2011).
特性
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-16(2)26-23)22(21)27-17-10-18(30-3)12-19(11-17)31-4/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXZWDVUSFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2693511.png)
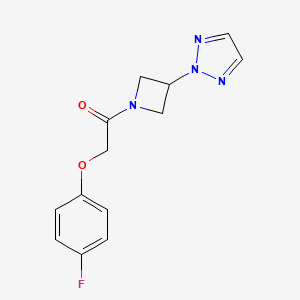
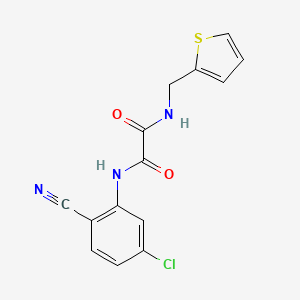
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
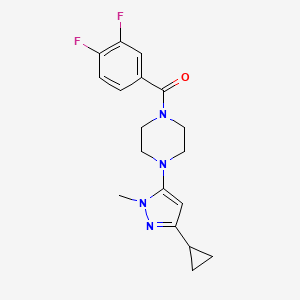
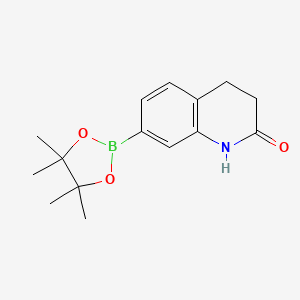
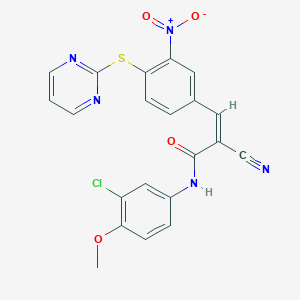


![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)
![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)


![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)